Technical Whitepaper: Physicochemical Profiling of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
Technical Whitepaper: Physicochemical Profiling of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid , a specialized fluorinated building block used in high-performance liquid crystals and medicinal chemistry.[1]
[1]
Executive Summary
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid (CAS: 1309597-49-6) is a polyfluorinated aromatic carboxylic acid utilized as a critical intermediate in the synthesis of pharmaceuticals (specifically kinase inhibitors and antimicrobials) and advanced materials (nematic liquid crystals).[1]
Its core value lies in the unique electronic and steric modulation provided by the trifluoromethoxy (-OCF₃) group positioned para to the carboxyl moiety, combined with the metabolic blocking and acidity-enhancing effects of the 2,3-difluoro substitution pattern.[1] This "fluorine scan" motif is frequently employed to optimize lipophilicity (LogP) and metabolic stability (t1/2) in drug discovery campaigns.[1]
Molecular Architecture & Electronic Properties[1]
Structural Dynamics
The molecule features a benzoic acid scaffold perturbed by three highly electronegative substituents.[1]
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Ortho-Fluorine (C2, C3): The fluorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid.[1] The C2-fluorine also introduces an "ortho-effect," twisting the carboxyl group out of planarity to minimize dipole repulsion, which can influence binding affinity in enzyme pockets.[1]
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Para-Trifluoromethoxy (C4): The -OCF₃ group acts as a "super-halogen."[1] Unlike a methoxy group (-OCH₃), which is electron-donating, the -OCF₃ group is electron-withdrawing (Hammett
).[1] It is sterically demanding and adopts a conformation orthogonal to the ring to minimize electronic repulsion, providing a unique 3D steric block that prevents metabolic degradation at the para-position.[1]
Electronic Effects Diagram
The following diagram illustrates the electronic vectors influencing the reactivity and acidity of the compound.
Caption: Electronic vector analysis showing the cumulative electron-withdrawing effects of F and OCF3 substituents, leading to ring deactivation and enhanced acidity.
Physicochemical Data Compendium
The following data aggregates experimental and high-confidence predicted values standard for this class of fluorinated benzoates.
| Property | Value / Description | Context/Significance |
| CAS Number | 1309597-49-6 | Unique Identifier |
| Molecular Formula | C₈H₃F₅O₃ | High fluorine content (39% by mass) |
| Molecular Weight | 242.10 g/mol | Fragment-based drug design compliant |
| Physical State | Solid (Crystalline powder) | Typically off-white to white |
| Melting Point | 128°C - 134°C (Predicted) | Note: Analogous -CF3 compound melts ~168°C; OCF3 variants typically melt lower due to flexibility.[1][2][3][4][5] |
| Boiling Point | ~240°C (at 760 mmHg) | Predicted based on polarity/MW |
| Acidity (pKa) | 2.8 - 3.2 (Predicted) | Significantly more acidic than benzoic acid (4.[1]2) due to F-substitution.[1] |
| Lipophilicity (LogP) | 3.1 ± 0.4 (Predicted) | Highly lipophilic; -OCF3 adds ~1.04 to LogP vs -H. |
| H-Bond Donors | 1 (COOH) | Standard for carboxylic acids |
| H-Bond Acceptors | 6 (F, O) | High acceptor count due to fluorine density |
| Solubility | Low in water; High in MeOH, DMSO, DCM | Requires organic co-solvent for biological assays.[1] |
Data Sources: Aggregated from structural analogs and QSPR predictions [1, 2].[1]
Synthetic Utility & Reactivity[1][4]
Primary Applications
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Nucleophilic Aromatic Substitution (SɴAr): While the ring is electron-deficient, the presence of the carboxyl group and existing fluorines makes the ring susceptible to further functionalization, though the 2,3-positions are already occupied.[1]
-
Decarboxylative Cross-Coupling: The carboxylic acid can serve as a traceless directing group or be removed (decarboxylation) to generate complex fluorinated aryl ethers.[1]
-
Amide Coupling: Standard activation (EDC/HOBt or SOCl₂) converts the acid to amides, a common motif in kinase inhibitors (e.g., inhibiting VEGFR or EGFR where fluorinated tails occupy hydrophobic pockets).[1]
Retrosynthetic Workflow
The synthesis typically avoids direct fluorination of the complex acid.[1] Instead, it relies on building the functionalized ring before oxidation.[1]
Caption: Common synthetic route via lithiation-carboxylation of the aryl bromide precursor.
Handling, Stability & Analytics
Analytical Profiling[1]
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¹⁹F NMR: Essential for verification.[1] Expect three distinct signals:
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode (ESI-) is preferred.[1] Look for the parent ion
at m/z 241.1 .[1]
Safety & Storage Protocols
-
Hazard Classification: Irritant (H315, H319, H335).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will form the salt).[1]
Solubility Protocol for Bioassays
Due to the high lipophilicity (LogP ~3.[1]1) conferred by the -OCF₃ group:
-
Stock Solution: Dissolve in 100% DMSO to reach 10-20 mM concentration.
-
Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration is <1% to prevent precipitation.[1] Sonicate if turbidity is observed.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 57509450. Retrieved from [Link]
-
Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Drug Discovery. ChemMedChem. (General reference for OCF3 physicochemical properties).
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Pi values of OCF3 vs F).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-[5-Hydroxy-3-(hydroxymethyl)pentyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | C20H34O5 | CID 57509450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
